molecular formula C9H12N4O2 B12941644 4-Amino-1-(5-(aminomethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one

4-Amino-1-(5-(aminomethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No.: B12941644
M. Wt: 208.22 g/mol
InChI Key: JUEUSRJBAPCHOF-UHFFFAOYSA-N
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Description

4-Amino-1-(5-(aminomethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one is a heterocyclic compound that contains both pyrimidine and furan moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(5-(aminomethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multi-step reactions. One common method involves the condensation of appropriate aldehydes with urea and ethyl acetoacetate in the presence of a catalyst such as hydrochloric acid. This reaction forms intermediate compounds, which are then further reacted to yield the desired pyrimidine-furan hybrid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(5-(aminomethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Amino-1-(5-(aminomethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(5-(aminomethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(5-(aminomethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its combination of pyrimidine and furan moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

4-amino-1-[5-(aminomethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12N4O2/c10-5-6-1-2-8(15-6)13-4-3-7(11)12-9(13)14/h1-4,6,8H,5,10H2,(H2,11,12,14)

InChI Key

JUEUSRJBAPCHOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(OC1CN)N2C=CC(=NC2=O)N

Origin of Product

United States

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